molecular formula C21H28O4 B121803 11a-Hydroxy-16,17a-epoxyprogesterone CAS No. 19427-36-2

11a-Hydroxy-16,17a-epoxyprogesterone

Cat. No.: B121803
CAS No.: 19427-36-2
M. Wt: 344.4 g/mol
InChI Key: XPOFTPYDSZJRKX-TXTZOJMHSA-N
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Description

11a-Hydroxy-16,17a-epoxyprogesterone is a synthetic compound that contains both hydroxyl and epoxy groups. It is a solid at room temperature, appearing as a white to off-white substance. This compound is known for its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 11a-Hydroxy-16,17a-epoxyprogesterone typically involves the chemical modification of progesterone. The process includes several steps such as hydroxylation and epoxidation. One common method involves the use of diosgenin as a precursor, which undergoes ring-opening, acetylation, oxidation, hydrolysis, elimination, epoxidation, and further oxidation to yield the desired compound .

Chemical Reactions Analysis

11a-Hydroxy-16,17a-epoxyprogesterone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols .

Scientific Research Applications

11a-Hydroxy-16,17a-epoxyprogesterone has several applications in scientific research:

Comparison with Similar Compounds

11a-Hydroxy-16,17a-epoxyprogesterone can be compared to other similar compounds such as:

    11alpha-Hydroxyprogesterone: Lacks the epoxy group, making it less reactive in certain chemical reactions.

    16alpha,17alpha-Epoxyprogesterone: Similar structure but lacks the hydroxyl group at the 11alpha position.

    11alpha,16alpha,17alpha-Trihydroxyprogesterone: Contains additional hydroxyl groups, altering its reactivity and biological activity.

The uniqueness of this compound lies in its combination of hydroxyl and epoxy groups, which confer distinct chemical and biological properties .

Properties

CAS No.

19427-36-2

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(6S,9R)-6-acetyl-9-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one

InChI

InChI=1S/C21H28O4/c1-11(22)21-17(25-21)9-15-14-5-4-12-8-13(23)6-7-19(12,2)18(14)16(24)10-20(15,21)3/h8,14-18,24H,4-7,9-10H2,1-3H3/t14?,15?,16-,17?,18?,19?,20?,21-/m1/s1

InChI Key

XPOFTPYDSZJRKX-TXTZOJMHSA-N

Isomeric SMILES

CC(=O)[C@]12C(O1)CC3C2(C[C@H](C4C3CCC5=CC(=O)CCC45C)O)C

SMILES

CC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C

19427-36-2

Synonyms

16α,17-Epoxy-11α-Hydroxy-pregn-4-ene-3,20-dione;  , 16α,17-Epoxy-11α-Hydroxy-progesterone;  11α-Hydroxy-16α,17α-epoxypregn-4-ene-3,20-dione;  11α-Hydroxy-16α,17α-oxidoprogesterone;  16α,17-Epoxy-11α-hydroxypregn-4-ene-3,20-dione; 

Origin of Product

United States

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